Cas no 97-99-4 (Tetrahydrofurfuryl alcohol)

Tetrahydrofurfuryl alcohol structure
Tetrahydrofurfuryl alcohol structure
Tetrahydrofurfuryl alcohol
97-99-4
C5H10O2
102.131701946259
MFCD00005372
34927
7360

Tetrahydrofurfuryl alcohol Properties

Names and Identifiers

    • (Tetrahydrofuran-2-yl)methanol
    • Tetrahydro furfuryl alcohol
    • (±)-Tetrahydrofurfuryl alcohol
    • 2-Furanmethanol,tetrahydro-
    • Oxolan-2-ylmethanol
    • Tetrahydro-2-furancarbinol
    • Tetrahydro-2-furanMethanol
    • NSC 15434
    • THFA
    • Tetrahydrofurfuryl alcohol
    • Oxolan-2-yl methanol
    • 2-Furanmethanol, tetrahydro-
    • Tetrahydro-2-furanylmethanol
    • QO Thfa
    • Tetrahydrofuryl carbinol
    • Tetrahydro-2-furfuryl alcohol
    • Furfuryl alcohol, tetrahydro-
    • Tetrahydro-2-furylmethanol
    • Tetrahydrofurylalkohol
    • 2-(Hydroxymethyl)tetrahydrofuran
    • tetrahydrofuran-2-ylmethanol
    • Tetrahydrofurylmethanol
    • Tetrahydrofurfurylalkohol
    • Oxolan-2-methanol
    • Tetrahydrofury
    • Furfuryl alcohol, tetrahydro- (8CI)
    • Tetrahydro-2-furanmethanol (ACI)
    • (Oxolan-2-yl)methanol
    • Rac-(Tetrahydrofuran-2-yl)methanol
    • Tetrahydrofurfurol
    • Tetrahydrofuryl alcohol
    • +Expand
    • MFCD00005372
    • BSYVTEYKTMYBMK-UHFFFAOYSA-N
    • 1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2
    • OCC1CCCO1
    • 102723

Computed Properties

  • 102.06800
  • 1
  • 2
  • 1
  • 7
  • 54
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • -0.1
  • nothing
  • 0
  • 29.5

Experimental Properties

  • 0.15770
  • 29.46000
  • 9213
  • n20/D 1.452(lit.)
  • dissolution
  • 178 °C(lit.)
  • −80 °C (lit.)
  • 2.3 mmHg ( 39 °C)
  • Fahrenheit: 167 ° f < br / > Celsius: 75 ° C < br / >
  • 3056
  • acetone: miscible(lit.)
  • Colorless transparent liquid, slightly pleasant smell, gradually deepens when contacting with air, with hygroscopicity.
  • It can be miscible with water, alcohol, ether, acetone, chloroform, benzene and other solvents. It can dissolve rosin, oil, shellac, coumarin resin, cellulose acetate, ethyl cellulose, benzyl cellulose, nitrocellulose, alkyd resin, furfuryl alcohol polymer, polyvinyl acetate, polystyrene, chlorinated rubber, etc.
  • Hygroscopic
  • 1.054 g/mL at 25 °C(lit.)

Tetrahydrofurfuryl alcohol Security Information

  • GHS07 GHS07
  • LU2450000
  • 2
  • S39
  • I; II; III
  • R36
  • Xi Xi
  • NA 1993 / PGIII
  • H319
  • P305+P351+P338
  • warning
  • Inert atmosphere,Room Temperature
  • 61-36-62
  • Warning
  • Yes
  • 1.5-9.7%(V)

Tetrahydrofurfuryl alcohol Customs Data

  • 29321300
  • China Customs Code:

    2932130000

    Overview:

    HS: 2932130000. Furfuryl alcohol and tetrahydrofurfuryl alcohol. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:6.0%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2932130000. (tetrahydrofuran-2-yl)methanol. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tarrif:6.0%. general tariff:20.0%

Tetrahydrofurfuryl alcohol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003V5N-100g
Tetrahydro furfuryl alcohol
97-99-4 98%
100g
$10.00 2024-04-19
A2B Chem LLC
AB79547-100g
Tetrahydro furfuryl alcohol
97-99-4 98%
100g
$9.00 2024-07-18
Aaron
AR003VDZ-25g
Tetrahydro furfuryl alcohol
97-99-4 96%
25g
$3.00 2024-07-18
abcr
AB112062-100 ml
Tetrahydrofurfuryl alcohol, 98%; .
97-99-4 98%
100 ml
€52.80 2024-04-15
Ambeed
A103169-25g
(Tetrahydrofuran-2-yl)methanol
97-99-4 98%
25g
$5.00 2022-05-16
ChemScence
CS-W004058-1000g
(Tetrahydrofuran-2-yl)methanol
97-99-4 99.42%
1000g
$26.0 2021-09-02
Crysdot LLC
CD11001537-500g
(Tetrahydrofuran-2-yl)methanol
97-99-4 97%
500g
$137 2024-07-19
Enamine
EN300-19349-0.05g
(oxolan-2-yl)methanol
97-99-4 97%
0.05g
$19.0 2023-09-17
Fluorochem
995194-25g
Tetrahydrofurfuryl alcohol
97-99-4 0.97
25g
£11.00 2022-02-28
Life Chemicals
F0001-0790-0.25g
oxolan-2-ylmethanol
97-99-4 95%+
0.25g
$18.0 2023-09-07

Tetrahydrofurfuryl alcohol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Isopropanol ;  5 h, 500 psi, 493 K
Reference
Single step process for conversion of furfural to tetrahydrofuran using carbon-supported palladium catalyst
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  5 h, 35 bar, 493 K
Reference
Tailoring the Product Distribution with Batch and Continuous Process Options in Catalytic Hydrogenation of Furfural
Biradar, Narayan S.; Hengne, Amol A.; Birajdar, Shobha N.; Swami, Rameshwar; Rode, Chandrashekhar V., Organic Process Research & Development, 2014, 18(11), 1434-1442

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide Solvents: Ethanol ;  600 min, 3 MPa, 150 °C
Reference
Solvent-mediated selectivity control of furfural hydrogenation over a N-doped carbon-nanotube-supported Co/CoOx catalyst
Ranaware, Virendra; Kurniawan, Rizky Gilang; Verma, Deepak; Kwak, Sang Kyu; Ryu, Beom Chan; et al, Applied Catalysis, 2022, (2022),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  1 MPa, rt; rt → 160 °C; 4 h, 160 °C
Reference
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY nickel
Liu, Yingxin; Zhou, Kuo; Shu, Huimin; Liu, Haiyan; Lou, Jiongtao; et al, Catalysis Science & Technology, 2017, 7(18), 4129-4135

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Isopropanol ;  24 h, 2 MPa, 423 K
Reference
Synthesis of 1,5-Pentanediol by Hydrogenolysis of Furfuryl Alcohol over Ni-Y2O3 Composite Catalyst
Wijaya, Husni Wahyu; Kojima, Takashi; Hara, Takayoshi; Ichikuni, Nobuyuki; Shimazu, Shogo, ChemCatChem, 2017, 9(14), 2869-2874

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Palladium ,  Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… Solvents: Methanol ;  4 h, 1 MPa, 60 °C
Reference
Aqueous phase hydrogenation of furfural to tetrahydrofurfuryl alcohol over Pd/UiO-66
Wang, Chunhua; Wang, Anjie; Yu, Zhiquan ; Wang, Yao ; Sun, Zhichao; et al, Catalysis Communications, 2021, 148,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  3 h, 1 MPa, 25 °C
Reference
Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions
Li, Chuang; Xu, Guangyue; Liu, Xiaohao; Zhang, Ying ; Fu, Yao, Industrial & Engineering Chemistry Research, 2017, 56(31), 8843-8849

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Aluminum alloy, base, Al 50,Ni 50 ,  Aluminum hydroxide Solvents: Isopropanol ;  1 h, 453 K
Reference
Hydrogenation of Biomass-derived Furfural Over Highly Dispersed-Aluminium Hydroxide Supported Ni-Sn(3.0) Alloy Catalysts
Rodiansono; Astuti, Maria Dewi; Santoso, Uripto Trisno; Shimazu, Shogo, Procedia Chemistry, 2015, 16, 531-539

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Isopropanol ;  1 h, 3 MPa, 453 K
Reference
A novel preparation method of Ni-Sn alloy catalysts supported on aluminum hydroxide: application to chemoselective hydrogenation of unsaturated carbonyl compounds
Rodiansono; Hara, Takayoshi; Ichikuni, Nobuyuki; Shimazu, Shogo, Chemistry Letters, 2012, 41(8), 769-771

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Decalin ,  Water ;  3 h, 2 MPa, 100 °C
Reference
Method for catalytic hydrogenation and upgrading of biomass platform compound in Pickering emulsion system
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Alumina ,  Nickel Solvents: Water ;  90 min, 100 °C
Reference
A Supported Ni Catalyst Produced from Ni-Al Hydrotalcite-Like Precursor for Reduction of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol by NaBH4 in Water
Ren, Dezhang; Wang, Jingyi; Jiang, Xuelei; Song, Zhiyuan; Norinaga, Koyo; et al, ChemistrySelect, 2021, 6(4), 551-556

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Hexafluorobenzene ;  22 h, 20 °C
Reference
Polyether Natural Product Inspired Cascade Cyclizations: Autocatalysis on π-Acidic Aromatic Surfaces
Paraja, Miguel; Hao, Xiaoyu; Matile, Stefan, Angewandte Chemie, 2020, 59(35), 15093-15097

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Water ;  255 min, 10 bar, 30 °C
Reference
Anionic Amphiphilic Cyclodextrins Bearing Oleic Grafts for the Stabilization of Ruthenium Nanoparticles Efficient in Aqueous Catalytic Hydrogenation
Cocq, Aurelien ; Leger, Bastien; Noel, Sebastien; Bricout, Herve ; Djedaini-Pilard, Florence; et al, ChemCatChem, 2020, 12(4), 1013-1018

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  1 MPa, 90 °C
Reference
Preparation of tetrahydrofurfuryl alcohol
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium diacetate ,  Palladium nitrate ,  Acetic acid, ruthenium(3+) salt Solvents: Water ;  4 h, 0.5 MPa, 30 °C
Reference
Method for preparing tetrahydrofurfuryl alcohol
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Dibromomethane Catalysts: Hexafluorobenzene ;  5 d, 20 °C
Reference
Primary Anion-π Catalysis and Autocatalysis
Zhang, Xiang; Hao, Xiaoyu; Liu, Le; Pham, Anh-Tuan; Lopez-Andarias, Javier; et al, Journal of the American Chemical Society, 2018, 140(51), 17867-17871

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Palladium Solvents: Ethanol ;  4 h, 2 MPa, rt → 60 °C
Reference
Process for the preparation of tetrahydrofurfuryl alcohol using Pd-loaded apatite as hydrogenation catalyst
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Nickel Solvents: Ethanol ;  2 h, 4 MPa, 353 K
Reference
Selective hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol over Ni/γ-Al2O3 catalysts
Sang, Shengya; Wang, Yuan; Zhu, Wei; Xiao, Guomin, Research on Chemical Intermediates, 2017, 43(2), 1179-1195

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Iron(II) phthalocyanine ,  4,4′-Bipyridine Solvents: Toluene ;  24 h, 0.4 MPa, 80 °C
Reference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone-catalyzed aerobic oxidation reactions via multistep electron transfers with iron(II) phthalocyanine as an electron-transfer mediator
Hong, Yiming; Fang, Tiantian; Li, Meichao; Shen, Zhenlu; Hu, Xinquan; et al, RSC Advances, 2016, 6(57), 51908-51913

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Hectorite ((Mg2.67Li0.33)Si4Na0.33[F0.5-1(OH)0-0.5]2O10) (sodium-exchanged) ,  Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Methanol ;  1 h, 20 bar, 40 °C
Reference
Highly selective low-temperature hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol catalysed by hectorite-supported ruthenium nanoparticles
Khan, Farooq-Ahmad; Vallat, Armelle; Suess-Fink, Georg, Catalysis Communications, 2011, 12(15), 1428-1431

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper carbonate ,  Nickel carbonate (NiCO3) Solvents: Isopropanol ;  6 MPa, 110 - 170 °C
Reference
Furfural Hydrogenation to Furfuryl Alcohol over Bimetallic Ni-Cu Sol-Gel Catalyst: A Model Reaction for Conversion of Oxygenates in Pyrolysis Liquids
Khromova, S. A.; Bykova, M. V.; Bulavchenko, O. A.; Ermakov, D. Yu.; Saraev, A. A.; et al, Topics in Catalysis, 2016, 59(15-16), 1413-1423

Tetrahydrofurfuryl alcohol Raw materials

Tetrahydrofurfuryl alcohol Preparation Products

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